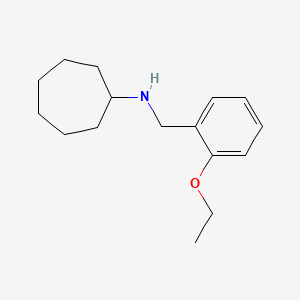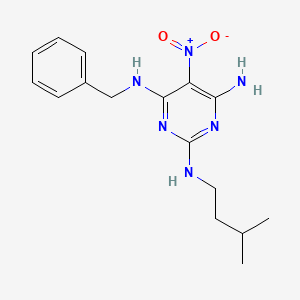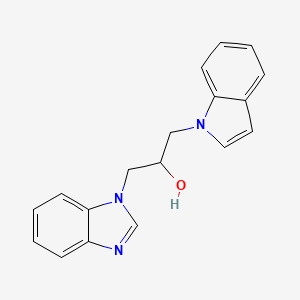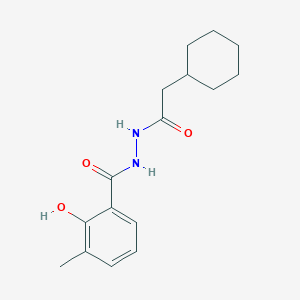![molecular formula C18H22N6O B12478107 1,3-dimethyl-5-{[6-(piperidin-1-yl)pyrimidin-4-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12478107.png)
1,3-dimethyl-5-{[6-(piperidin-1-yl)pyrimidin-4-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL-5-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This particular compound features a unique structure that includes a piperidine ring, a pyrimidine ring, and a benzodiazole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors to form the benzodiazole ring. Common reagents used in this step include ortho-diamines and carboxylic acids or their derivatives.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine or its derivatives as nucleophiles.
Attachment of the Pyrimidine Ring: The pyrimidine ring is typically introduced through condensation reactions involving appropriate aldehydes or ketones and nitrogen-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1,3-DIMETHYL-5-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}-1,3-BENZODIAZOL-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-5-{[6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}-1,3-BENZODIAZOL-2-ONE: Similar structure but with a morpholine ring instead of a piperidine ring.
1,3-DIMETHYL-5-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}-1,3-BENZODIAZOL-2-ONE: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 1,3-DIMETHYL-5-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}-1,3-BENZODIAZOL-2-ONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H22N6O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-[(6-piperidin-1-ylpyrimidin-4-yl)amino]benzimidazol-2-one |
InChI |
InChI=1S/C18H22N6O/c1-22-14-7-6-13(10-15(14)23(2)18(22)25)21-16-11-17(20-12-19-16)24-8-4-3-5-9-24/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,19,20,21) |
InChI Key |
NQTXIPZMEJTJMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC3=CC(=NC=N3)N4CCCCC4)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B12478031.png)

![cyclohexyl[7-nitro-1-(nitromethyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B12478049.png)
![4-({[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12478056.png)
![N-(3-bromo-5-ethoxy-4-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B12478083.png)
![3-methyl-1-phenyl-7-(thiophen-2-yl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12478087.png)
![10-(thiophen-3-yl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12478094.png)

![4-[(Tricyclo[3.3.1.1~3,7~]dec-2-ylamino)methyl]benzoic acid](/img/structure/B12478101.png)
![N-{1-methyl-2-[2-(2-oxopyridin-1(2H)-yl)ethyl]-1H-benzimidazol-5-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B12478114.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B12478119.png)

